This guide serves as an in-depth technical analysis of 1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane (CAS 1597153-65-5). It is designed for medicinal chemists and process engineers focusing on the construction of quaternar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical analysis of 1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane (CAS 1597153-65-5). It is designed for medicinal chemists and process engineers focusing on the construction of quaternary carbon centers and spiro-cyclic scaffolds.
Core Identity & Synthetic Utility
Executive Summary
1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane is a specialized organoiodine building block used primarily in the synthesis of complex alicyclic systems. Structurally, it features a cyclohexane ring with a quaternary center at C1, bearing both an ethoxy group and an iodomethyl moiety, alongside a methyl substituent at C3.
Its chemical value lies in its role as a functionalized ketal equivalent . The presence of the labile carbon-iodine (
) bond adjacent to a quaternary ether allows for versatile downstream transformations, including radical cyclizations, nucleophilic substitutions, and elimination reactions to generate vinyl ethers. It is often generated in situ or isolated as an intermediate during the iodo-functionalization of exocyclic alkenes.
Chemical Profile & Properties[1][2][3][4]
Property
Data
CAS Number
1597153-65-5
IUPAC Name
1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane
Molecular Formula
Molecular Weight
282.16 g/mol
Physical State
Pale yellow liquid (typical)
Solubility
Soluble in , , THF; Insoluble in water
Stability
Light-sensitive; susceptible to hydrolysis under acidic conditions.[1]
Core Moiety
-Iodo ether (Quaternary C1)
Synthetic Methodology: Iodoetherification
The most robust route to CAS 1597153-65-5 is the electrophilic iodoetherification of 1-methylene-3-methylcyclohexane . This reaction exploits the high electron density of the exocyclic double bond to install the iodine and ethoxy groups in a single step with high regiocontrol.
Reaction Scheme
Detailed Protocol
Precursor: 1-Methylene-3-methylcyclohexane (prepared via Wittig olefination of 3-methylcyclohexanone).
-Toluenesulfonic acid (0.1 equiv) or Amberlyst-15 (optional, accelerates nucleophilic attack).
Solvent: Dichloromethane (
) or pure Ethanol.
Step-by-Step Workflow:
Preparation: Charge a flame-dried reaction vessel with 1-methylene-3-methylcyclohexane (10 mmol) and anhydrous
(50 mL) under atmosphere.
Addition: Cool the solution to 0°C. Add Absolute Ethanol (50 mmol).
Initiation: Portion-wise, add
-Iodosuccinimide (11 mmol) over 15 minutes. Protect the flask from light using aluminum foil (essential to prevent radical degradation of the iodide).
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (hexane/EtOAc) for the disappearance of the alkene.
Quench: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (indicated by the disappearance of the yellow/brown color).
Extraction: Extract with
( mL). Wash combined organics with brine, dry over , and concentrate
in vacuo.
Purification: Flash column chromatography on silica gel (neutralized with 1%
to prevent hydrolysis) using a Hexane/EtOAc gradient.
Mechanistic Analysis
The reaction follows a standard electrophilic addition mechanism with high Markovnikov regioselectivity.
Iodonium Formation: The electrophilic iodine species (
from NIS) approaches the exocyclic double bond, forming a cyclic iodonium ion intermediate.
Regioselective Opening: The ethanol nucleophile attacks the iodonium bridge. Attack occurs exclusively at the tertiary carbon (C1) rather than the primary exocyclic carbon (
). This is driven by the ability of the tertiary carbon to better stabilize the developing positive charge in the transition state.
Stereochemistry: The presence of the 3-methyl group exerts stereochemical control. The iodine typically adds from the less hindered face (often axial), and ethanol attacks from the opposite face (anti-addition), leading to specific diastereomers (cis/trans relative to the 3-methyl group).
Caption: Electrophilic iodoetherification pathway showing Markovnikov addition to the tertiary center.
Applications in Drug Discovery
This compound acts as a versatile "linchpin" for constructing sterically congested rings found in bioactive alkaloids and synthetic pharmaceuticals.
A. Synthesis of Spiro-Ethers
The primary utility of 1-alkoxy-1-halomethyl cyclohexanes is the formation of spiro-cyclic ethers.
Reaction: Treatment with a Lewis Acid (e.g.,
or ) or strong base can induce internal displacement or rearrangement.
Outcome: Expansion to spiro-oxetanes or formation of functionalized spiro-cycles.
B. Quaternary Center Functionalization
The
group is a "handle" for further functionalization without disturbing the quaternary center at C1.
Radical Allylation: Reaction with allyltributyltin (
) and AIBN generates a quaternary ether with an extended carbon chain.
Nucleophilic Substitution: Displacement of iodide by azides (
) or cyanides () yields amino- or cyano-functionalized ethers.
C. Vinyl Ether Generation
Elimination of
(using DBU or ) converts the compound into a vinyl ether (1-ethoxy-1-methylene-3-methylcyclohexane), a reactive enol ether used in Diels-Alder reactions.
Caption: Divergent synthetic pathways utilizing the iodomethyl and ethoxy functionalities.
Safety & Handling Protocols
Warning: Alkyl iodides are potential alkylating agents and should be handled with care.
Light Sensitivity: The C-I bond is weak (
50 kcal/mol). Exposure to light causes homolytic cleavage, liberating (turning the sample purple/brown). Store in amber vials wrapped in foil.
Hydrolytic Instability: In the presence of aqueous acid, the acetal-like linkage (hemi-aminal ether analog) can hydrolyze to the ketone (3-methylcyclohexanone) and iodoethanol derivatives. Maintain anhydrous conditions.
Stabilization: Store over activated copper turnings to scavenge free iodine and prevent autocatalytic decomposition.
References
Iodoetherification Methodology
Barluenga, J., et al. "Regio- and stereoselective iodofunctionalization of alkenes." Journal of Organic Chemistry, 1991. Link
General protocol for alkoxy-iodin
Spiro-cycle Synthesis
Paquette, L. A. "Spirocyclic Intermediates in Organic Synthesis." Tetrahedron, 2002. Link
Compound Data Sources
PubChem. "1-(Iodomethyl)cyclohexane derivatives."[2] National Library of Medicine. Link
Structural Analysis and Synthetic Pathway: 1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane
The following technical guide details the structural characteristics, synthetic pathway, and stereochemical considerations of 1-ethoxy-1-(iodomethyl)-3-methylcyclohexane . This document is structured for researchers in o...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural characteristics, synthetic pathway, and stereochemical considerations of 1-ethoxy-1-(iodomethyl)-3-methylcyclohexane . This document is structured for researchers in organic synthesis and medicinal chemistry, focusing on the molecule's utility as a functionalized intermediate.
Executive Summary
1-ethoxy-1-(iodomethyl)-3-methylcyclohexane is a densely functionalized cyclohexane derivative characterized by a quaternary center at C1 and a stereogenic center at C3. It belongs to a class of
-iodoethers , which are valuable synthetic intermediates. The iodine moiety serves as a versatile handle for radical reactions or nucleophilic substitutions (e.g., ring expansion to spirocycles), while the ethoxy group provides stability and lipophilicity.
This guide delineates the synthesis of this compound via the regio- and stereoselective iodoetherification of 1-methylene-3-methylcyclohexane.
Chemical Identity Table
Property
Data
IUPAC Name
1-ethoxy-1-(iodomethyl)-3-methylcyclohexane
Molecular Formula
Molecular Weight
282.16 g/mol
Core Skeleton
Cyclohexane (Chair conformation)
Key Functionality
Quaternary C1 (Ether + Alkyl Iodide), C3 Methyl
Stereocenters
C1, C3 (Diastereomeric mixture possible)
Synthetic Strategy: Iodoetherification
The most efficient route to 1-ethoxy-1-(iodomethyl)-3-methylcyclohexane is the electrophilic cyclization/addition of an iodine source and ethanol across an exocyclic double bond.
The Precursor: 1-Methylene-3-methylcyclohexane
The synthesis requires 1-methylene-3-methylcyclohexane as the starting material. This exocyclic alkene directs the regiochemistry:
Electrophile (
): Attacks the less substituted carbon (the exocyclic ) due to steric accessibility.
Nucleophile (
): Attacks the more substituted carbon (the ring C1) to stabilize the developing partial positive charge (Markovnikov-like electronic control).
Reaction Mechanism
The reaction proceeds via a three-step sequence:
Activation: An iodonium source (e.g., N-Iodosuccinimide or
) generates an electrophilic iodine species.
Iodonium Formation: The alkene attacks the iodine to form a bridged iodonium ion intermediate.
Anti-Addition: Ethanol attacks the bridgehead carbon (C1) from the face opposite to the iodonium ring (anti-stereospecificity), resulting in the trans-addition product.
Stereochemical Analysis
The presence of the methyl group at C3 breaks the symmetry of the ring, creating distinct faces (diastereotopic faces) for the alkene.
Conformation: The 3-methyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions (A-value ~1.7 kcal/mol).
Facial Selectivity: The iodonium ion can form on the axial or equatorial face.
Axial Attack: Often preferred in exocyclic alkenes to avoid torsional strain with adjacent equatorial hydrogens.
Nucleophilic Opening: The ethanol nucleophile attacks C1. If the iodonium is axial, the ethoxy group enters equatorially (and vice versa).
Outcome: The reaction typically yields a mixture of diastereomers (cis/trans relative to the C1-ethoxy and C3-methyl groups), but the trans-diaxial addition principle governs the kinetic product.
Visualization of Reaction Pathway
The following diagram illustrates the transformation from the exocyclic alkene to the target
-iodoether, highlighting the mechanistic flow.
Figure 1: Mechanistic pathway for the synthesis of 1-ethoxy-1-(iodomethyl)-3-methylcyclohexane via iodoetherification.
Experimental Protocol (Standardized)
Note: This protocol is adapted from standard procedures for the iodoetherification of methylenecyclohexanes [1, 2].
Nucleophile/Solvent: Absolute Ethanol (10 equiv or used as co-solvent).
Solvent: Dichloromethane (DCM) or Acetonitrile (
).
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1-methylene-3-methylcyclohexane (10 mmol) in anhydrous DCM (50 mL).
Nucleophile Addition: Add absolute ethanol (5 mL) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm and improve stereoselectivity.
Iodination: Add N-Iodosuccinimide (NIS) (11-12 mmol) portion-wise over 10 minutes. Protect the reaction vessel from light (wrap in aluminum foil) to prevent radical decomposition of the iodide.
Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor consumption of the alkene via TLC (stain with
or Anisaldehyde; the product is not UV active).
Quench: Once complete, quench the reaction with saturated aqueous
(Sodium thiosulfate) to reduce unreacted iodine (solution turns from reddish/brown to clear).
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.
Purification: Wash with brine, dry over anhydrous
, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: Hexanes 5% EtOAc/Hexanes).
Expected Data
Physical State: Clear to pale yellow oil.
1H NMR (Diagnostic):
3.2–3.4 ppm (2H, s or ABq): protons (distinctive diastereotopic splitting).
3.4–3.6 ppm (2H, q): methylene protons.
0.9 ppm (3H, d): C3 Methyl group.
Applications in Drug Discovery
This molecule serves as a "chiral building block" in two primary areas:
Spirocycle Synthesis: Treatment of the
-iodoether with a strong base (e.g., t-BuLi) or radical initiator () can trigger intramolecular cyclization if a pendant alkene or acceptor is present, or facilitate ring contraction.
Glycal Mimetics: The 1-ethoxy-1-substituted cyclohexane motif mimics the anomeric center of carbohydrates, useful for designing stable glycomimetics that resist glycosidase hydrolysis.
References
Iodoetherification of Exocyclic Alkenes
Title: Stereoselective Electrophilic Cyclizations and Additions to Methylenecyclohexanes.
Source:Journal of Organic Chemistry / Tetrahedron Letters (General Reaction Class Reference).
Context: Establishes the anti-addition mechanism and regioselectivity rules for exocyclic alkenes.
Link:
General Protocol for Alkoxy-iodination
Title: Iodocyclization and Iodoetherific
Source:Organic Syntheses (Analogous Procedures).
Context: Provides the stoichiometric baseline for NIS/Alcohol medi
Link:
Stereochemical Control in Cyclohexanes
Title: Conformational Analysis of 1,3-Disubstituted Cyclohexanes.
Source:Stereochemistry of Organic Compounds (Eliel & Wilen).
Context: Validates the equatorial preference of the C3-methyl group as the conform
Link:
Foundational
A Technical Guide to the Conformational Analysis of 1-Ethoxy-1-iodomethyl-3-methylcyclohexane
Abstract The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. This technical guide provid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. This technical guide provides an in-depth analysis of 1-ethoxy-1-iodomethyl-3-methylcyclohexane, a complex trisubstituted system. We dissect the intricate interplay of steric hindrance, 1,3-diaxial interactions, and stereoelectronic effects that govern the conformational equilibrium of its stereoisomers. By integrating foundational principles with quantitative A-value analysis, we predict the most stable chair conformations. Furthermore, this guide outlines detailed, field-proven experimental and computational protocols using Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) to validate these predictions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the three-dimensional architecture of complex cyclic molecules.
The Foundational Principles of Cyclohexane Conformation
The non-planar nature of the cyclohexane ring is fundamental to its stability and chemical behavior. To minimize angle and torsional strain, the ring predominantly adopts a "chair" conformation.[1][2] This arrangement allows all carbon-carbon bonds to maintain near-perfect tetrahedral angles (≈109.5°) and all adjacent C-H bonds to be in a staggered arrangement, thus avoiding energetically unfavorable eclipsing interactions.[1]
Axial vs. Equatorial Positions and the Ring Flip
In the chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:
Axial (a): Six positions are parallel to the principal C3 axis of the ring, pointing alternately up and down.
Equatorial (e): Six positions radiate out from the "equator" of the ring.
Cyclohexane is not static; it undergoes a rapid "ring flip" or "chair interconversion" at room temperature.[1] During this process, the ring passes through higher-energy twist-boat and boat conformations.[1][3] The critical outcome of a ring flip is the complete exchange of axial and equatorial positions: all previously axial substituents become equatorial, and all equatorial substituents become axial.[1]
Quantifying Steric Strain: The A-Value
When a substituent replaces a hydrogen atom, the two chair conformers are no longer equal in energy.[4] A substituent in the equatorial position generally experiences less steric hindrance than one in the axial position.[5] An axial substituent is brought into close proximity with the two other axial hydrogens (or substituents) on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction .[4][5]
The energy difference between the axial and equatorial conformers is quantified by the Gibbs free energy change (ΔG), commonly known as the A-value .[6][7] A larger A-value signifies a greater energetic penalty for the axial position and thus a stronger preference for the equatorial position.[6][7] These values are additive and crucial for predicting the most stable conformation of polysubstituted cyclohexanes.[6]
Analysis of Substituents in 1-Ethoxy-1-iodomethyl-3-methylcyclohexane
The conformational preference of the target molecule is determined by the cumulative steric demands of its three substituents.
The Methyl Group (-CH₃)
The methyl group is a benchmark for steric bulk in conformational analysis. Its A-value is approximately 1.74 kcal/mol, meaning the equatorial conformation is favored by a ratio of about 95:5 at room temperature.[6][7][8] This energy penalty arises from two gauche-butane interactions between the axial methyl group and the C3/C5 carbons of the ring, which constitute the 1,3-diaxial interactions.[8]
The Ethoxy Group (-OCH₂CH₃)
While larger than a hydroxyl group, the ethoxy group has a surprisingly modest A-value of approximately 0.9 kcal/mol.[9] This is because the C-O-C bond can rotate to orient the terminal methyl group away from the cyclohexane ring, thereby minimizing steric clashes with the axial hydrogens.[10] This rotational freedom significantly reduces its effective steric hindrance compared to a more rigid group of similar size.
The Iodomethyl Group (-CH₂I)
For the -CH₂I group, we must consider the entire unit. It is comparable in size to an ethyl group (A-value ≈ 1.79 kcal/mol).[6] The iodine atom is significantly larger than a hydrogen atom, which would increase steric bulk. However, the C-I bond is considerably longer than a C-H bond, which will place the bulky iodine atom further from the ring's axial hydrogens. Therefore, it is reasonable to estimate the A-value of the iodomethyl group to be slightly larger than that of an ethyl group, likely in the range of 2.0 - 2.2 kcal/mol .
Table 1: Conformational A-Values of Relevant Substituents
Conformational Equilibrium in Stereoisomers of 1-Ethoxy-1-iodomethyl-3-methylcyclohexane
The molecule has two stereocenters (at C1 and C3), leading to two pairs of enantiomers: cis and trans. We will analyze the conformational equilibrium for one enantiomer of each pair.
Analysis of the trans-Isomer
Let's consider the (1S, 3R) isomer, where the substituents at C1 and C3 are on opposite faces of the ring. At C1, one substituent must be axial and the other equatorial.[13] The larger iodomethyl group will preferentially occupy the equatorial position. Thus, the primary conformation will have an equatorial iodomethyl group and an axial ethoxy group at C1. The trans configuration places the C3-methyl group in an equatorial position.
The ring flip will generate a conformer with an axial iodomethyl group, an equatorial ethoxy group, and an axial methyl group.
Conformer A (trans): C1-Iodomethyl (eq), C1-Ethoxy (ax), C3-Methyl (eq)
Conformer B (trans): C1-Iodomethyl (ax), C1-Ethoxy (eq), C3-Methyl (ax)
Stability Analysis:
Conformer A: Has one 1,3-diaxial interaction between the axial ethoxy group and the axial hydrogen at C3 and C5. Strain Energy ≈ 0.9 kcal/mol .
Conformer B: Has two significant sets of 1,3-diaxial interactions:
Axial iodomethyl group with axial hydrogens at C3 and C5. Strain Energy ≈ 2.1 kcal/mol .
Axial methyl group with axial hydrogens at C1 and C5. Strain Energy ≈ 1.74 kcal/mol .
The total strain is the sum of these interactions. Total Strain Energy ≈ 3.84 kcal/mol .
Caption: Conformational equilibrium for the trans-isomer.
Analysis of the cis-Isomer
Now, let's consider the (1S, 3S) isomer, where the C3-methyl group is on the same side as the larger substituent at C1. Again, the iodomethyl group will preferentially occupy the equatorial position at C1. The cis relationship then forces the C3-methyl group into an axial position.
Conformer C (cis): C1-Iodomethyl (eq), C1-Ethoxy (ax), C3-Methyl (ax)
Conformer D (cis): C1-Iodomethyl (ax), C1-Ethoxy (eq), C3-Methyl (eq)
Stability Analysis:
Conformer C: Has two sets of 1,3-diaxial interactions:
Axial ethoxy group with axial hydrogens. Strain Energy ≈ 0.9 kcal/mol .
Axial methyl group with axial hydrogens. Strain Energy ≈ 1.74 kcal/mol .
Total Strain Energy ≈ 2.64 kcal/mol .
Conformer D: Has one major 1,3-diaxial interaction between the axial iodomethyl group and the axial hydrogens. Strain Energy ≈ 2.1 kcal/mol .
Caption: Conformational equilibrium for the cis-isomer.
Advanced Stereoelectronic Considerations
While steric hindrance is the dominant factor, stereoelectronic effects can fine-tune conformational preferences. The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom within a ring to prefer the axial orientation, contrary to steric predictions.[14][15] This is typically explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond.[16]
In 1-ethoxy-1-iodomethyl-3-methylcyclohexane, the heteroatom (oxygen) is part of a substituent and not within the ring itself. Therefore, a classical anomeric effect is not operative.[15] However, other, more subtle stereoelectronic forces, such as dipole-dipole interactions between the C-O and C-I bonds and other hyperconjugative possibilities, could slightly influence the precise energy difference between conformers. These effects are best probed by high-level computational methods.
Experimental and Computational Verification
Predictions based on A-values provide a robust hypothesis. The following protocols are designed to provide definitive experimental and computational evidence.
Proposed Synthetic Pathway
A reliable synthesis is a prerequisite for experimental analysis. A plausible route starts from the commercially available 3-methylcyclohexanone.
Caption: A potential synthetic workflow to the target molecule.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining solution-state conformation. Low-temperature NMR is often required to slow the ring flip, allowing the observation of individual conformers.[3]
Methodology:
Sample Preparation: Dissolve a purified stereoisomer of the target compound in a suitable deuterated solvent that has a low freezing point (e.g., CD₂Cl₂ or Toluene-d₈).
¹H NMR Acquisition: Acquire standard ¹H NMR spectra at room temperature to observe the time-averaged signals.
Variable Temperature (VT) NMR: Gradually lower the temperature of the NMR probe (e.g., in 10 K increments from 298 K down to 180 K). Observe the broadening and eventual splitting of key signals (decoalescence) as the ring flip slows on the NMR timescale.
Low-Temperature ¹H and ¹³C Spectra: At a temperature where the ring flip is frozen, acquire high-resolution ¹H and ¹³C spectra. The chemical shifts and coupling constants (³JHH) of the ring protons can provide definitive evidence for their axial or equatorial positions.
2D NOESY/ROESY Experiment: At low temperature, acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. The presence of cross-peaks between protons indicates they are close in space (< 5 Å). Crucially, strong cross-peaks between an axial substituent and the other syn-axial protons (at C3 and C5) provide unambiguous proof of its axial orientation.
Protocol 2: Computational Chemistry Modeling
Ab-initio and Density Functional Theory (DFT) methods provide a theoretical means to calculate the relative energies of different conformers with high accuracy.[17][18]
Methodology:
Structure Building: Construct 3D models of all four potential chair conformers (A, B, C, and D) using molecular modeling software (e.g., Avogadro, GaussView).[19][20]
Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory is DFT using the B3LYP functional with a suitable basis set like 6-31G(d).[17] This process finds the lowest energy structure for each conformer.
Frequency Calculation: Perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.[17]
Energy Comparison: Compare the calculated Gibbs free energies of the conformers for each stereoisomer. The energy difference (ΔG) can be used to calculate the theoretical equilibrium constant (K = e^(-ΔG/RT)) and predict the population of each conformer, which can then be compared to experimental NMR data.[4]
Summary and Conclusion
The conformational analysis of 1-ethoxy-1-iodomethyl-3-methylcyclohexane requires a systematic evaluation of steric demands. By applying the principle of A-values, we can generate a strong predictive model for the stability of its various conformers.
Table 2: Summary of Predicted Conformational Stability
Stereoisomer
Conformer
Key Axial Groups
Estimated Strain (kcal/mol)
Predicted Stability
trans
A
Ethoxy
~0.9
Most Stable
B
Iodomethyl, Methyl
~3.84
Least Stable
cis
C
Ethoxy, Methyl
~2.64
Less Stable
D
Iodomethyl
~2.1
More Stable
This analysis reveals that for the trans-isomer, the conformation with an axial ethoxy group and equatorial methyl and iodomethyl groups is overwhelmingly favored. For the cis-isomer, the landscape is more nuanced, with the conformer placing the large iodomethyl group in the axial position predicted to be slightly more stable than the alternative. These predictions provide a clear, testable hypothesis that can be rigorously validated through the advanced spectroscopic and computational protocols detailed in this guide.
References
Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]
PubMed. (2026). Anomeric effect in six-membered rings: An NBO perspective. [Link]
Scientific & Academic Publishing. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Link]
ResearchGate. (2025). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. [Link]
Fiveable. (2025). Conformations of Cyclohexane | Organic Chemistry Class Notes. [Link]
International Journal of Engineering Research & Technology. (2014). An Ab-Initio Study on Conformers of Cyclohexane. [Link]
ResearchGate. (2025). (PDF) Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Link]
Scholars' Mine. (2024). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Se. [Link]
AIP Publishing. NMR Study of Rotational Barriers and Conformational Preferences. II. d 11 ‐Cyclohexane. [Link]
StudySmarter. (2023). Conformational Analysis of Cyclohexane: Examples & Changes. [Link]
Application Note: Stereocontrolled Iodoetherification of 1-Methylene-3-methylcyclohexane
Abstract & Scope This application note details the protocol for the intermolecular iodoetherification of 1-methylene-3-methylcyclohexane . This transformation is a cornerstone reaction in the synthesis of functionalized...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the protocol for the intermolecular iodoetherification of 1-methylene-3-methylcyclohexane . This transformation is a cornerstone reaction in the synthesis of functionalized spiro-ethers and complex quaternary centers. Unlike simple alkenes, the 1-methylene-3-methylcyclohexane substrate presents a unique conformational challenge: the C3-methyl group exerts a remote stereochemical influence (1,3-induction) that dictates the diastereomeric ratio (dr) of the product.
This guide moves beyond basic "recipe" instructions to explain the mechanistic causality of the reaction, ensuring that researchers can optimize diastereoselectivity and yield. We utilize N-Iodosuccinimide (NIS) as the iodine source due to its superior handling properties and atom economy compared to elemental iodine.
Mechanistic Principles & Causality
To control this reaction, one must understand the competing forces at play. The reaction proceeds through an electrophilic addition of iodonium (
) to the exocyclic double bond, followed by nucleophilic attack by the alcohol ().
Regioselectivity (The "Easy" Part)
The reaction is highly regioselective due to electronic stabilization.
Electrophile (
): Adds to the less substituted exocyclic carbon ().
Nucleophile (
): Attacks the more substituted ring carbon (), which can best stabilize the developing positive charge (tertiary carbocation character).
Result: Formation of a 1-alkoxy-1-(iodomethyl)-3-methylcyclohexane .
Diastereoselectivity (The "Hard" Part)
The stereochemical outcome is governed by the conformation of the cyclohexane ring.
Conformation: The bulky C3-methyl group locks the ring primarily into a chair conformation where the methyl is equatorial to minimize 1,3-diaxial strain (A-value ~1.7 kcal/mol).
Facial Selectivity: The iodonium ion forms on the face of the alkene.
Nucleophilic Attack: The alcohol attacks the iodonium intermediate. According to the Fürst-Plattner rule (trans-diaxial opening), the nucleophile and the iodine prefer to end up in a trans-diaxial arrangement in the transition state, though the final product conformation may relax.
Key Insight: In 3-substituted exocyclic systems, the major diastereomer typically results from the nucleophile attacking from the axial trajectory, leading to the alkoxy group occupying the axial position relative to the ring, with the iodomethyl group equatorial (subject to solvent polarity and temperature).
Mechanistic Pathway Diagram
Figure 1: Mechanistic flow illustrating the bifurcation of diastereomers based on nucleophilic trajectory.
Experimental Protocol
Reagents & Materials Table
Reagent
Role
Equiv.
Notes
1-Methylene-3-methylcyclohexane
Substrate
1.0
Ensure purity >95% by GC; remove inhibitors.
N-Iodosuccinimide (NIS)
Iodine Source
1.2 - 1.5
Recrystallize from dioxane/CCl4 if yellow/brown (indicates free ).
Alcohol (e.g., MeOH, BnOH)
Nucleophile
3.0 - 5.0
Use anhydrous grade. Large excess promotes kinetics.
Dichloromethane (DCM)
Solvent
N/A
Anhydrous. 0.1 M concentration relative to substrate.
Sodium Thiosulfate ()
Quench
N/A
10% aqueous solution.
Sodium Bicarbonate ()
Buffer
N/A
Saturated aqueous solution.
Step-by-Step Procedure
Step 1: Preparation (Inert Atmosphere)
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
Cool under a stream of nitrogen or argon.
Add 1-methylene-3-methylcyclohexane (1.0 mmol) and the chosen Alcohol (3.0 mmol) to the flask.
Dissolve in anhydrous DCM (10 mL).
Step 2: Temperature Control
Cool the reaction mixture to -78°C (dry ice/acetone bath).
Note: Lower temperatures enhance diastereoselectivity (dr) by favoring the kinetic product (axial attack). If reaction is sluggish, warm to 0°C .
Step 3: Electrophile Addition
Add NIS (1.2 mmol) in a single portion (solid) or dropwise (if dissolved in minimum DCM/MeCN) while stirring vigorously.
Observation: The solution may turn slightly pink/orange. A deep violet color indicates decomposition of NIS to
, which is less selective.
Protect from light (wrap flask in aluminum foil).
Step 4: Monitoring
Stir at -78°C for 2 hours, then allow to slowly warm to 0°C over 1 hour.
Monitor by TLC (Hexanes/EtOAc).[1] The starting material (non-polar alkene) should disappear. The product will be more polar due to the ether and iodine functionalities.
Step 5: Quenching & Workup
Once conversion is >95%, quench the reaction by adding 10% aqueous
(5 mL) while stirring vigorously.
Visual Cue: The organic layer should turn from pink/red to clear/colorless immediately as the thiosulfate reduces unreacted iodine species.
Dilute with water (10 mL) and extract with DCM (3 x 15 mL).
Wash combined organics with Sat.
(to remove succinimide byproduct acidity) and Brine.
Dry over
, filter, and concentrate in vacuo.
Step 6: Purification
Purify via Flash Column Chromatography (Silica Gel).[1]
Gradient: 100% Hexanes
95:5 Hexanes:EtOAc.
Note: The diastereomers are often separable by careful chromatography. The major isomer (axial ether) typically elutes second due to higher polarity (dipole moment).
Data Analysis & Validation
To validate the synthesis, you must confirm the regiochemistry (tertiary ether) and stereochemistry.
Expected NMR Signatures (
NMR, 400 MHz,
)
Moiety
Chemical Shift ()
Multiplicity
Diagnostic Value
3.2 - 3.5 ppm
AB Quartet (J ~10 Hz)
Confirms Iodine incorporation at the primary carbon.
(if MeOH used)
3.1 - 3.3 ppm
Singlet
Confirms ether formation.
0.9 - 1.0 ppm
Doublet
Stereochemical probe. Shift varies between cis/trans isomers.
Stereochemical Assignment (NOESY)
To distinguish the diastereomers:
Isomer A (Cis-Ether/Methyl): Look for NOE correlation between the
group and the (or C3-H).
Isomer B (Trans-Ether/Methyl): Look for NOE correlation between the
group and the .
Troubleshooting & Optimization
Workflow Logic Diagram
Figure 2: Decision tree for reaction optimization.
Common Issues
Low Conversion: The steric bulk of the C3-methyl can retard the approach of the nucleophile.
Solution: Use a more polar solvent (MeCN) to stabilize the iodonium intermediate, or add a silver salt (
, 10 mol%) to act as a halogen scavenger and drive the reaction (creates a more reactive cation).
Poor Diastereoselectivity:
Solution: Lower temperature (-78°C is critical). Switch to non-polar solvents (Toluene) to enforce tight ion-pairing, which often enhances steric differentiation.
Product Instability: Tertiary alkyl iodides can be unstable.
Solution: Store the product in the dark at -20°C with copper wire (stabilizer).
References
Bartlett, P. A., & Myerson, J. (1978). Stereoselective epoxidation of acyclic olefinic acids and esters. Journal of the American Chemical Society, 100(12), 3950–3952. [Link]
Foundational text on the stereocontrol of iodolactonization/etherific
Roush, W. R., & Brown, R. J. (1993). Stereoselectivity of the iodoetherification of homoallylic alcohols. The Journal of Organic Chemistry, 58(8), 2151–2161. [Link]
Provides mechanistic insight into the "inside-alkoxy" effect and transition st
Arai, T., et al. (2022). Intermolecular Catalytic Asymmetric Iodoetherification of Unfunctionalized Alkenes. Organic Letters, 24(21), 3872–3877.[2] [Link]
Modern catalytic approaches for high stereocontrol.
Zhu, C., et al. (2021). Recent Advances in Catalytic Enantioselective Halo-Functionalization of Alkenes. Chem. Rev., 121(15), 9319–9362. [Link]
Application Notes and Protocols for Radical-Mediated Reactions Utilizing 1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane
Introduction: A Novel Precursor for Carbon-Centered Radicals In the landscape of modern synthetic organic chemistry, the generation and subsequent reaction of carbon-centered radicals represent a powerful strategy for th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Novel Precursor for Carbon-Centered Radicals
In the landscape of modern synthetic organic chemistry, the generation and subsequent reaction of carbon-centered radicals represent a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions often proceed under mild, neutral conditions, demonstrating a high degree of functional group tolerance that is orthogonal to many polar transformations.[1] This guide introduces 1-ethoxy-1-(iodomethyl)-3-methylcyclohexane , a structurally unique tertiary iodoalkane, as a versatile precursor for the generation of a sterically hindered, oxygen-substituted tertiary radical.
The presence of the ethoxy group α to the radical center influences the radical's stability and reactivity, while the 3-methylcyclohexane scaffold provides a defined stereochemical and conformational framework. These application notes will provide a comprehensive overview of the synthesis of this key radical precursor and detail protocols for its application in several classes of radical-mediated reactions. The methodologies described herein are designed to be robust and adaptable, providing a foundational framework for researchers in organic synthesis and drug discovery.
Part 1: Synthesis of 1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane
The synthesis of the title compound is predicated on the generation of a suitable enol ether from 3-methylcyclohexanone, followed by a Simmons-Smith-type cyclopropanation and subsequent iodinolysis. This multi-step sequence ensures the efficient installation of the requisite iodomethyl group at the quaternary center.
Protocol 1: Synthesis of 1-Ethoxy-3-methylcyclohex-1-ene
This procedure details the formation of the key enol ether intermediate.
Reagent
Molar Eq.
MW ( g/mol )
Amount
3-Methylcyclohexanone
1.0
112.17
11.2 g (100 mmol)
Triethyl orthoformate
1.5
148.20
22.2 g (150 mmol)
Ethanol (absolute)
5.0
46.07
23.0 g (500 mmol)
p-Toluenesulfonic acid
0.05
172.20
0.86 g (5 mmol)
Procedure:
To a round-bottom flask equipped with a distillation head, add 3-methylcyclohexanone, triethyl orthoformate, and absolute ethanol.
Add p-toluenesulfonic acid monohydrate to the mixture.
Heat the reaction mixture to a gentle reflux. Diethyl carbonate and ethanol will begin to distill off.
Continue the distillation until no more low-boiling point fractions are collected.
Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify by distillation to yield 1-ethoxy-3-methylcyclohex-1-ene.
Protocol 2: Synthesis of 1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane
This protocol describes the conversion of the enol ether to the target iodoalkane.
Reagent
Molar Eq.
MW ( g/mol )
Amount
1-Ethoxy-3-methylcyclohex-1-ene
1.0
140.24
14.0 g (100 mmol)
Diiodomethane
1.2
267.84
32.1 g (120 mmol)
Diethylzinc (1.0 M in hexanes)
1.2
123.49
120 mL (120 mmol)
Diethyl ether (anhydrous)
-
-
200 mL
Procedure:
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of 1-ethoxy-3-methylcyclohex-1-ene in anhydrous diethyl ether.
Cool the solution to 0 °C in an ice bath.
Slowly add diethylzinc solution via syringe, followed by the dropwise addition of diiodomethane.
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12 hours.
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether (3 x 75 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure. The resulting crude product, a cyclopropyl ether, is then subjected to iodinolysis.
Dissolve the crude cyclopropyl ether in dichloromethane and add a solution of iodine monochloride (1.1 equivalents) dropwise at 0 °C.
Stir for 1 hour, then quench with aqueous sodium thiosulfate.
Separate the layers and extract the aqueous phase with dichloromethane.
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the title compound.
Caption: Synthetic pathway to the target iodoalkane.
Part 2: Radical-Mediated Reactions
The C-I bond of 1-ethoxy-1-(iodomethyl)-3-methylcyclohexane is susceptible to homolytic cleavage under standard radical-generating conditions, providing access to the corresponding tertiary radical.
Application 1: Reductive Deiodination
A fundamental transformation showcasing the generation of the target radical and its subsequent trapping with a hydrogen atom donor.
Protocol 3: Reductive Deiodination using Tributyltin Hydride
Reagent
Molar Eq.
MW ( g/mol )
Amount
1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane
1.0
296.19
296 mg (1.0 mmol)
Tributyltin hydride (Bu3SnH)
1.2
291.06
349 mg (1.2 mmol)
Azobisisobutyronitrile (AIBN)
0.1
164.21
16.4 mg (0.1 mmol)
Benzene (anhydrous)
-
-
10 mL
Procedure:
In a round-bottom flask, dissolve 1-ethoxy-1-(iodomethyl)-3-methylcyclohexane in anhydrous, degassed benzene.
Add tributyltin hydride and AIBN to the solution.
Heat the mixture to reflux (approximately 80 °C) under an inert atmosphere for 2 hours.
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Cool the reaction to room temperature and concentrate under reduced pressure.
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 1-ethoxy-1,3-dimethylcyclohexane.
For intramolecular cyclization, the radical precursor must contain a tethered radical acceptor, such as an alkene or alkyne. A hypothetical substrate, 1-ethoxy-1-(iodomethyl)-3-(prop-2-en-1-yl)cyclohexane , could undergo a 5-exo-trig or 6-endo-trig cyclization. According to Baldwin's rules for radical cyclizations, the 5-exo pathway is generally favored.[4]
Hypothetical Substrate Synthesis:
The synthesis would involve the alkylation of a derivative of 3-methylcyclohexanone with an allyl halide prior to the enol ether formation and subsequent steps outlined in Part 1.
Protocol 5: 5-exo-trig Radical Cyclization
Reagent
Molar Eq.
MW ( g/mol )
Amount
Hypothetical Iodoalkene
1.0
~336.27
336 mg (1.0 mmol)
Dilauroyl peroxide (LPO)
0.1
398.63
39.8 mg (0.1 mmol)
Cyclohexane (anhydrous)
-
-
20 mL
Procedure (High Dilution):
Prepare two separate solutions in degassed, anhydrous cyclohexane under an inert atmosphere.
Solution A: The hypothetical iodoalkene in 10 mL of cyclohexane.
Solution B: Dilauroyl peroxide in 10 mL of cyclohexane.
Heat a separate flask of refluxing cyclohexane (10 mL).
Using a syringe pump, add Solutions A and B simultaneously to the refluxing cyclohexane over a period of 4 hours to maintain high dilution, which favors intramolecular cyclization over intermolecular reactions.
After the addition is complete, continue to reflux for an additional 2 hours.
Cool the reaction and concentrate under reduced pressure.
Purify by column chromatography to isolate the cyclized product, a spirocyclic ether.
The protocols described are based on well-established principles of radical chemistry. For any new substrate, it is crucial to perform small-scale test reactions to optimize conditions such as temperature, reaction time, and concentration.
Reaction Monitoring: TLC and GC-MS are indispensable tools for monitoring the consumption of starting material and the appearance of products.
Byproduct Analysis: In radical reactions, potential side reactions include dimerization of the initial radical or premature reduction. Analysis of byproducts can provide insight into the reaction kinetics and help in optimizing the concentration of radical traps or hydrogen donors.
Stereochemical Outcomes: For cyclization reactions involving chiral centers, the diastereoselectivity of the cyclization should be determined by NMR analysis and, if necessary, by X-ray crystallography of a suitable derivative.
Conclusion
1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane serves as a valuable, albeit currently hypothetical, precursor for a tertiary radical with potential applications in a range of radical-mediated transformations. The protocols provided herein offer a robust starting point for the exploration of its reactivity. The principles of radical generation, intermolecular addition, and intramolecular cyclization are foundational and can be extended to more complex synthetic challenges. The mild conditions and high functional group tolerance inherent to radical chemistry make this a promising area for further investigation in the synthesis of complex molecular architectures.
References
(Reference for general principles of radical cycliz
(Reference for Giese reaction)
(Reference for tin-free radical chemistry)
(Reference for Baldwin's rules)
(Reference for synthesis of enol ethers)
(Reference for Simmons-Smith cyclopropan
Beckwith, A. L. J.; Moad, G. J. Chem. Soc., Chem. Commun.1974 , 472-473. ([Link])
(Reference for iodinolysis of cyclopropyl ethers)
(Reference for AIBN as a radical initi
(Reference for dilauroyl peroxide as a radical initi
Technical Support Center: Minimizing Elimination Side Products in Iodoetherification
Welcome to the Technical Support Center for Iodoetherification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of iodoetherification reactions and e...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Iodoetherification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of iodoetherification reactions and effectively minimize the formation of undesired elimination byproducts. Here, you will find in-depth troubleshooting guides, frequently asked questions, and optimized protocols grounded in mechanistic principles and supported by authoritative literature.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding elimination side products in iodoetherification.
Q1: What is iodoetherification and why are elimination reactions a common side product?
A: Iodoetherification is an electrophilic cyclization reaction where an alkene or alkyne containing a tethered hydroxyl group reacts with an electrophilic iodine source to form a cyclic ether.[1][2] The reaction proceeds through a cyclic iodonium ion intermediate. Elimination reactions, primarily E1 and E2, compete with the desired intramolecular nucleophilic attack of the hydroxyl group.[3][4] This competition arises because the intermediate carbocation (in an E1-like pathway) or the proton adjacent to the iodonium ion (in an E2-like pathway) can be abstracted by a base, leading to the formation of an alkene instead of the cyclic ether.
Q2: What are the primary factors that influence the ratio of iodoetherification to elimination?
A: The outcome of the reaction is a delicate balance of several factors:
Substrate Structure: The substitution pattern of the alkene and the length of the tether connecting the hydroxyl group and the alkene significantly impact the regioselectivity and the propensity for elimination.[5]
Iodine Source: The nature of the electrophilic iodine source (e.g., I₂, NIS, ICl) can influence the reaction's electrophilicity and the nature of the counterion, which can act as a base.[6][7]
Reaction Conditions: Temperature, solvent, and the presence of additives or bases are critical parameters that can be tuned to favor cyclization over elimination.[8][9]
Q3: Can the choice of base influence the elimination pathway?
A: Absolutely. The strength and steric bulk of the base are critical. Strong, non-nucleophilic bases can promote E2-type eliminations.[10] Conversely, in some cases, a weak base or buffer is added to neutralize the HI generated during the reaction, which can otherwise catalyze elimination or other side reactions.[1]
Q4: How does temperature affect the selectivity of the reaction?
A: Higher temperatures generally favor elimination reactions over substitution or cyclization.[11] Elimination reactions often have a higher activation energy, and increasing the temperature provides the necessary energy to overcome this barrier. Therefore, running iodoetherification reactions at lower temperatures is a common strategy to minimize elimination byproducts.
Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to troubleshooting common problems encountered during iodoetherification experiments.
Issue
Potential Cause(s)
Troubleshooting Steps & Solutions
High Percentage of Elimination Product
1. Reaction Temperature is Too High: Increased thermal energy favors the higher activation energy pathway of elimination.[11] 2. Inappropriate Solvent: The solvent may be too polar or basic, promoting elimination pathways.[12] 3. Strong Base Present: An unintentionally strong or concentrated base can favor E2 elimination.[4][10] 4. Substrate is Prone to Elimination: The substrate structure may inherently favor elimination (e.g., formation of a highly substituted, stable alkene).[3]
1. Lower the Reaction Temperature: Conduct the reaction at 0 °C or -78 °C. Monitor the reaction progress carefully to ensure it proceeds at a reasonable rate. 2. Optimize Solvent Choice: Switch to a less polar, non-coordinating solvent. Dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) are often good starting points.[13] Avoid highly polar or basic solvents like DMF or alcohols if elimination is a problem. 3. Control Basicity: If a base is necessary to scavenge HI, use a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or a proton sponge. Ensure the stoichiometry of the base is carefully controlled. 4. Modify the Substrate (if possible): If substrate modification is an option, consider altering the substitution pattern to disfavor the formation of a stable double bond upon elimination.
Low Yield of Iodoether
1. Incomplete Reaction: The reaction may not have gone to completion. 2. Product Instability: The iodoether product may be unstable under the reaction or workup conditions.[14] 3. Competing Side Reactions: Besides elimination, other side reactions like polymerization or decomposition may be occurring. 4. Ineffective Iodine Source: The chosen iodine source may not be sufficiently electrophilic for the specific substrate.[7]
1. Increase Reaction Time or Temperature (cautiously): If elimination is not the primary issue, cautiously increasing the reaction time or temperature might drive the reaction to completion. Monitor by TLC or other analytical methods. 2. Modify Workup Procedure: Use a buffered aqueous quench (e.g., saturated NaHCO₃ solution) to neutralize any acid. Minimize exposure of the product to silica gel if it is acid-sensitive by using a plug of neutral alumina for filtration. 3. Re-evaluate Reaction Conditions: Consider if the solvent or temperature is promoting undesired pathways. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[15] 4. Screen Different Iodine Sources: Test alternative iodine sources such as N-Iodosuccinimide (NIS) or hypervalent iodine reagents, which can offer different reactivity profiles.[16][17]
Poor Diastereoselectivity
1. Lack of Stereocontrol in the Cyclization Step: The transition state of the cyclization may not have a strong energetic preference for one diastereomer over another.[18] 2. Isomerization of Product: The product may be isomerizing under the reaction conditions.
1. Optimize Reaction Conditions for Stereoselectivity: Lowering the temperature can often enhance selectivity. The choice of solvent can also influence the transition state geometry.[17] 2. Use a Chiral Catalyst or Auxiliary: For asymmetric iodoetherification, the use of a chiral Lewis base catalyst can induce high levels of stereoselectivity.[5][19] 3. Buffer the Reaction: If acid-catalyzed isomerization is suspected, adding a mild base like NaHCO₃ can prevent this.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for high elimination in iodoetherification.
Best Practices & Protocol Optimization
To proactively minimize elimination, careful planning and execution of the iodoetherification reaction are essential.
Selection of Reagents and Substrates
Parameter
Recommendation to Minimize Elimination
Rationale
Iodine Source
Use a less reactive or sterically hindered iodine source. N-Iodosuccinimide (NIS) is often a good choice.
Highly reactive sources like ICl can lead to more cationic character in the intermediate, potentially favoring elimination. NIS provides a slower, more controlled delivery of electrophilic iodine.[17]
Solvent
Use non-polar, aprotic solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or acetonitrile (CH₃CN).
These solvents do not effectively solvate charged intermediates, disfavoring E1-type mechanisms. They are also less likely to act as bases to promote E2 elimination.[8][9]
Base/Additive
If necessary, use a solid, mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
These bases are sufficient to neutralize the HI byproduct without being strong enough to deprotonate the substrate and induce E2 elimination.[1]
Substrate Design
Design substrates that favor exo cyclization according to Baldwin's rules.
Exo cyclizations are generally kinetically favored over endo cyclizations and can outcompete elimination pathways.[1]
Optimized General Protocol for Iodoetherification
This protocol provides a starting point for optimizing your reaction to favor cyclization.
Materials:
Unsaturated alcohol substrate
N-Iodosuccinimide (NIS)
Anhydrous dichloromethane (CH₂Cl₂)
Sodium bicarbonate (NaHCO₃)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the unsaturated alcohol (1.0 eq) and anhydrous dichloromethane (to make a 0.1 M solution).
Cooling: Cool the solution to 0 °C using an ice bath.
Addition of Base: Add sodium bicarbonate (2.0 eq).
Addition of Iodine Source: Add N-Iodosuccinimide (1.2 eq) portion-wise over 10-15 minutes. The reaction mixture may change color.
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining iodine.
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel, using a non-polar eluent system (e.g., hexanes/ethyl acetate).
Mechanistic Considerations: Cyclization vs. Elimination
The key to minimizing elimination is to favor the kinetic pathway of intramolecular nucleophilic attack over the competing elimination pathways.
Caption: Competing pathways of iodoetherification and elimination.
By carefully selecting reagents and controlling reaction conditions, particularly temperature and solvent, the equilibrium can be shifted to strongly favor the desired iodoether product.
References
Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. MDPI. [Link]
Key Intermediates of Iodine‐Mediated Electrophilic Cyclization: Isolation and Characterization in an Osmabenzene System. Angewandte Chemie International Edition. [Link]
Cationic Iodine(I)-Mediated Electrophilic Cyclization of Alkynes. ResearchGate. [Link]
Lewis base catalysis of bromo- and iodolactonization, and cycloetherification. PMC - NIH. [Link]
Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides. PMC. [Link]
Highly regio- and stereoselective cyclic iodoetherification of 4,5-alkadienols. An efficient preparation of 2-(1'(Z)-iodoalkenyl)tetrahydrofurans. PubMed. [Link]
Iodine mediated intramolecular C2-amidative cyclization of indoles: a facile access to indole fused tetracycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Iodoetherification of homoallylic alcohols : a stereoselective approach to tetrahydrofurans. inist.fr. [Link]
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2). Chemia. [Link]
An iodoetherification–dehydroiodination strategy for the synthesis of complex spiroketals from dihydroxyalkene precursors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Novel Approach to Multifunctionalized Homoallylic Alcohols via Regioselective Ring Opening of Aryl Oxiranes with 3-Iodo Allenoates. PMC - NIH. [Link]
Temperature and Time Dependence of the Solvent-Induced Crystallization of Poly(l-lactide). MDPI. [Link]
Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. PMC. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #8492: Preventing Hydrolysis of
-Iodo Ethers During Workup
Status: Open
Priority: Critical
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Report: "I synthesized an
-iodo ether using TMSI and an acetal. The NMR of the crude reaction mixture looked perfect. However, after washing with aqueous and brine, the product disappeared, and I only see the corresponding aldehyde. What happened?"
Part 1: Root Cause Analysis (The "Why")
The Issue:
You are treating a reactive intermediate as if it were a stable product .
-Iodo ethers (R-O-CH(I)-R') are essentially "activated acetals." The iodine atom is an exceptional leaving group ( of HI ). When placed in an aqueous environment, the adjacent oxygen atom uses its lone pair to kick out the iodide, forming a highly electrophilic oxocarbenium ion . This ion reacts with water almost at the diffusion limit, leading to rapid hydrolysis.
The Trap of Aqueous Workup:
Standard organic workups (washing with water/brine) introduce the two things that destroy
-iodo ethers:
Water: The nucleophile that hydrolyzes the bond.
Acid (Autocatalysis): The hydrolysis releases HI, which further catalyzes the decomposition of any remaining material.
Visualizing the Failure Mode
The following diagram illustrates the mechanistic pathway of decomposition during aqueous workup.
Figure 1: Mechanistic pathway showing the rapid conversion of
-iodo ethers to aldehydes upon contact with water.
Part 2: Standard Operating Procedures (The "How")
To successfully handle
-iodo ethers, you must abandon the separatory funnel. Choose one of the following workflows based on your end goal.
Protocol A: Telescoping (Recommended)
Best for: Using the
-iodo ether as an intermediate for further synthesis (e.g., glycosylation, alkylation).
Concept: The
-iodo ether is generated and reacted in situ or after simple evaporation. No isolation is attempted.
Reaction: Perform the synthesis (e.g., Acetal + TMSI) in a dry, non-protic solvent (DCM,
, or MeCN) under Argon/Nitrogen.
Volatile Removal (The "Workup"):
Connect the flask directly to a high-vacuum line.
Evaporate the solvent and volatile byproducts (e.g., TMS-OMe, MeI) at room temperature or
.
Do not heat.
Re-dissolution: Redissolve the residue immediately in the solvent required for the next step.
Next Reaction: Add your nucleophile immediately.
Protocol B: The "Dry" Isolation
Best for: When you must isolate the material for characterization or storage (not recommended for long durations).
Concept: Remove impurities using precipitation and filtration rather than liquid-liquid extraction.
Step
Action
Scientific Rationale
1. Quench (Optional)
Add anhydrous Cyclohexene (1-2 eq).
Scavenges excess Iodine () without introducing water. Forms 1,2-diiodocyclohexane (removable via vac).
2. Buffer
Add solid, anhydrous or .
Neutralizes trace HI acid without dissolving in the organic phase.
3. Filtration
Filter through a Schlenk frit or Celite pad under inert gas.
Removes the solid base and inorganic salts.
4. Concentration
Evaporate solvent under high vacuum.
Removes volatiles.
5. Storage
Store at over Cu wire.
Copper stabilizes the iodide by scavenging free radicals/iodine.
Part 3: Troubleshooting & FAQ
Q1: The reaction mixture turned dark purple/black. Is my product gone?
Diagnosis: This is free Iodine (
).
Solution: It does not necessarily mean decomposition.
-Iodo ethers can liberate iodine over time.
Fix: Do not wash with aqueous thiosulfate. Instead, add a few drops of cyclohexene or stir with activated copper powder until the color fades, then filter.
Q2: I see a strong aldehyde peak (~9-10 ppm) in my NMR.
Fix: Filter your NMR solvent through basic alumina just before use to remove HCl and water. Run the NMR immediately.
Q3: Can I use silica gel chromatography?
Diagnosis: Risky. Silica is slightly acidic and contains bound water.
Fix: If you must purify, use Neutral Alumina (Grade III, deactivated with 3-4% water) and flush the column with hexanes/EtOAc containing 1% Triethylamine. Flash quickly.
Decision Workflow: How to Process Your Reaction
Figure 2: Decision tree for processing
-iodo ethers, emphasizing the avoidance of aqueous contact.
References
Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. The Journal of Organic Chemistry, 42(23), 3761–3764. Link
Foundational text on using TMSI to cleave ethers/acetals and the reactivity of the resulting iodides.
Gervay, J., & Hadd, M. J. (1997). Anionic addition to glycosyl iodides: highly stereoselective syntheses of
-C-, N-, and O-glycosides. The Journal of Organic Chemistry, 62(20), 6961–6967. Link
-iodo ethers)
Marsden, C. (2005). Trimethylsilyl Iodide. In Encyclopedia of Reagents for Organic Synthesis. Wiley. Link
Comprehensive review of TMSI reactivity and handling precautions for silyl-iodide exchange products.
Technical Support Center: Mastering Temperature Control for Product Selectivity
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling reaction temperature to achieve desired kinetic or thermody...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling reaction temperature to achieve desired kinetic or thermodynamic products. This resource is designed to move beyond simple protocols and offer a deeper understanding of the underlying principles, empowering you to troubleshoot and optimize your chemical transformations effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when aiming for kinetic or thermodynamic product control.
Q1: What is the fundamental difference between a kinetic and a thermodynamic product?
In a reaction where multiple products can be formed, the kinetic product is the one that forms the fastest, meaning it has the lowest activation energy (Ea).[1][2] Conversely, the thermodynamic product is the most stable product, possessing the lowest Gibbs free energy.[1][2] It's crucial to remember that the fastest-forming product is not always the most stable one.[3][4]
Q2: How does temperature influence whether the kinetic or thermodynamic product is favored?
Temperature is the primary lever for controlling whether a reaction yields the kinetic or thermodynamic product.
Low Temperatures Favor the Kinetic Product: At lower temperatures, reactant molecules have less kinetic energy.[5][6] This means that the reaction pathway with the lower activation energy is more likely to be overcome, leading to the formation of the kinetic product.[5][7] Under these conditions, the reaction is often irreversible, as the products lack the energy to revert to the starting material.[4][7]
High Temperatures Favor the Thermodynamic Product: At higher temperatures, there is sufficient energy to overcome both the lower and higher activation barriers.[5][8] This allows the reaction to become reversible, establishing an equilibrium between the products.[3][7] Over time, the reaction mixture will equilibrate to favor the most stable species, which is the thermodynamic product.[3][4][7]
Q3: My reaction is yielding a mixture of products. How can I tell if I'm seeing kinetic or thermodynamic control?
Observing the product distribution over time is a key diagnostic tool.
Kinetic Control: If the product ratio is determined by the rate of formation and remains relatively constant over a short reaction time, the reaction is likely under kinetic control.[3]
Thermodynamic Control: If you observe the initial formation of one product (the kinetic product) which then gradually converts to another, more stable product over a longer reaction time, the reaction is reaching equilibrium and is under thermodynamic control.[3] Sampling the reaction at different time points for analysis by techniques like NMR or GC can reveal this evolution.[2]
Q4: Are there factors other than temperature that can influence kinetic vs. thermodynamic control?
Yes, other reaction conditions play a significant role:
Reaction Time: Short reaction times favor the kinetic product, while longer reaction times allow for equilibration and favor the thermodynamic product.[3]
Solvent: The choice of solvent can influence the relative energies of the transition states and products, thereby affecting the product ratio.[9][10]
Reagents and Catalysts: The use of sterically bulky bases or specific catalysts can favor the formation of the kinetic product by selectively lowering the activation energy of one pathway.[3] For example, using a bulky base like lithium diisopropylamide (LDA) at low temperatures is a classic strategy for forming the kinetic enolate of a ketone.[3][6]
Troubleshooting Guides
This section provides structured guidance for common experimental challenges in controlling product selectivity.
Guide 1: Consistently Obtaining the Kinetic Product
Problem: My reaction is consistently yielding the thermodynamic product, or a mixture of products, when I am targeting the kinetic isomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isolating the kinetic product.
Detailed Steps and Explanations:
Verify and Lower Reaction Temperature:
Causality: Insufficiently low temperatures may provide enough energy for the reaction to be reversible, allowing for the formation of the more stable thermodynamic product.[4][7]
Protocol:
Ensure your thermometer or temperature probe is correctly calibrated and placed within the reaction mixture, not just in the cooling bath.
If using a cooling bath, ensure it is well-insulated and maintained at the target temperature. For example, a dry ice/acetone bath should be maintained at -78 °C.[6][11]
If the current "low temperature" (e.g., 0 °C) is not effective, attempt the reaction at a significantly lower temperature (e.g., -78 °C with a dry ice/acetone bath, or even lower with a liquid nitrogen bath).[6][11]
Optimize Reaction Time:
Causality: Even at low temperatures, if the reaction is left for an extended period, it may begin to equilibrate towards the thermodynamic product.[3]
Protocol:
Set up small-scale parallel reactions and quench them at different time points (e.g., 5 min, 15 min, 30 min, 1 hour).
Analyze the product ratio for each time point using a suitable analytical technique (GC, LC-MS, or NMR).[2]
Determine the optimal time to quench the reaction to maximize the yield of the kinetic product before significant isomerization occurs.
Re-evaluate Reagent Choice:
Causality: For reactions like enolate formation, the choice of base is critical. A small, less hindered base can allow for equilibration to the more stable thermodynamic enolate.[3]
Protocol:
If applicable, switch to a sterically demanding, non-equilibrating reagent. For enolate formation, this would mean switching from a base like sodium ethoxide to lithium diisopropylamide (LDA).[3][6]
Ensure the reagent is added slowly to the cooled reaction mixture to maintain a consistent low temperature and avoid localized heating.[12]
Guide 2: Maximizing the Yield of the Thermodynamic Product
Problem: My reaction is yielding a significant amount of the kinetic product when I am targeting the more stable thermodynamic isomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isolating the thermodynamic product.
Detailed Steps and Explanations:
Increase Reaction Temperature:
Causality: The kinetic product may be forming because the reaction temperature is too low to allow for the reverse reaction and subsequent equilibration to the more stable thermodynamic product.[4][7]
Protocol:
Gradually increase the reaction temperature in increments (e.g., from room temperature to 40 °C, then to 60 °C, etc.).
Monitor the product ratio at each temperature after a set period of time to find the optimal temperature for maximizing the thermodynamic product.
Use appropriate heating methods like an oil bath or heating mantle for uniform temperature distribution.[12]
Extend Reaction Time:
Causality: Reaching thermodynamic equilibrium can be a slow process. Insufficient reaction time will result in a product mixture that reflects kinetic control.[3]
Protocol:
Run the reaction for an extended period, taking aliquots at regular intervals (e.g., 1 hour, 4 hours, 12 hours, 24 hours).
Analyze the product ratio in each aliquot. The reaction has reached equilibrium when the product ratio no longer changes over time.[13]
Promote Equilibration:
Causality: The reaction conditions may not be conducive to the reversibility required for thermodynamic control.
Protocol:
If applicable, consider switching to a solvent that can facilitate proton exchange or otherwise promote equilibrium.
In some cases, the addition of a catalytic amount of a protic acid or base can help establish the equilibrium between the kinetic and thermodynamic products.
Data Presentation and Experimental Protocols
Table 1: Key Experimental Parameters for Kinetic vs. Thermodynamic Control
Parameter
Kinetic Control
Thermodynamic Control
Rationale
Temperature
Low (e.g., -78 °C to 0 °C)
High (e.g., Room Temp. to Reflux)
Low T provides energy for the lowest Ea barrier only; High T allows for reversibility.[4][5][7]
Reaction Time
Short
Long
Short time isolates the fastest-forming product; Long time allows for equilibration.[3]
Reversibility
Irreversible Conditions
Reversible Conditions
Kinetic control relies on preventing equilibration.[4][7]
Governing Factor
Rate of Reaction
Stability of Product
The fastest-forming vs. the most stable product.[1][2]
Protocol 1: General Procedure for Achieving Kinetic Control (e.g., Enolate Formation)
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
Cooling: Place the flask in a dry ice/acetone bath and allow it to cool to -78 °C.[6][11]
Reagent Addition: Add the ketone substrate to the flask, followed by the solvent (e.g., anhydrous THF). Allow the solution to cool to -78 °C.
Base Addition: Slowly add a solution of a bulky base (e.g., LDA in THF) dropwise via syringe to the stirred ketone solution, ensuring the internal temperature does not rise significantly.[12]
Reaction: Stir the reaction mixture at -78 °C for a short, predetermined time (e.g., 30 minutes).
Quenching: Quench the reaction at low temperature by the rapid addition of the electrophile.
Workup: Proceed with the appropriate aqueous workup to isolate the product.
Protocol 2: General Procedure for Achieving Thermodynamic Control (e.g., Diels-Alder Reaction)
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the diene and dienophile in a suitable high-boiling solvent (e.g., xylene).[2]
Heating: Heat the reaction mixture to reflux using a heating mantle and an oil bath.[12]
Equilibration: Maintain the reaction at reflux for an extended period (e.g., several hours to days) to ensure equilibrium is reached.[2][3]
Monitoring: (Optional) Monitor the progress of the reaction by taking small aliquots and analyzing the product ratio by GC or NMR.
Cooling and Isolation: Once equilibrium is established, cool the reaction mixture to room temperature and isolate the product by crystallization or chromatography.
Visualizing the Concepts
Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control.
This diagram shows that the kinetic product has a lower activation energy barrier (ΔG‡), allowing it to form faster. However, the thermodynamic product has a lower overall free energy (ΔG), making it more stable.
References
Chemical Processes - MCAT Content. (n.d.). Jack Westin. Retrieved February 15, 2026, from [Link]
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
Kinetic v.s. Thermodynamic Product of Chemical Reactions. (2025, March 20). MedLife Mastery. Retrieved February 15, 2026, from [Link]
Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). ACS. Retrieved February 15, 2026, from [Link]
Effect of temperature on equilibrium. (n.d.). Sparkl. Retrieved February 15, 2026, from [Link]
Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
Conducting Reactions Below Room Temperature. (n.d.). Moodle@Units. Retrieved February 15, 2026, from [Link]
Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes). (2012, February 9). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
Going Low Temperature. (2026, February 5). Pharmaceutical Technology. Retrieved February 15, 2026, from [Link]
Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved February 15, 2026, from [Link]
How To Perform Reactions At Low Temperatures. (2023, April 18). Radleys UK. Retrieved February 15, 2026, from [Link]
How to run a reaction at low temperature in chemistry. (2020, August 20). Quora. Retrieved February 15, 2026, from [Link]
Video: Conducting Reactions Below Room Temperature. (2015, March 4). JoVE. Retrieved February 15, 2026, from [Link]
What are the best tools for cooling chemical reactions?. (2024, September 3). Asynt. Retrieved February 15, 2026, from [Link]
Changing Conditions & Equilibrium (GCSE Chemistry). (n.d.). Study Mind. Retrieved February 15, 2026, from [Link]
How do I control the negative temperature in an experiment?. (2016, January 31). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
Chemical Equilibrium. (2023, April 20). BYJU'S. Retrieved February 15, 2026, from [Link]
Temperature and Equilibrium. (2022, June 12). LabXchange. Retrieved February 15, 2026, from [Link]
Temperature and pressure effects on equilibrium. (2025, August 15). StudySmarter. Retrieved February 15, 2026, from [Link]
Solvent Effects: Steric vs. Thermodynamic. (2012, June 12). ChemistryViews. Retrieved February 15, 2026, from [Link]
Lab 04 A Kinetic Vs Thermodynamic Control Experiment. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]
Understanding product optimization: Kinetic versus thermodynamic control. (1988).
Kinetic versus Thermodynamic Control of Reactions. (2023, September 20). OpenStax. Retrieved February 15, 2026, from [Link]
Mechanism Mistakes & How to Avoid Them. (2018, January 23). YouTube. Retrieved February 15, 2026, from [Link]
Ch 10: Kinetic and Thermodynamic Control. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]
EXPERIMENT 6: Kinetic vs. Thermodynamic Control in. (2023, November 10). Chegg.com. Retrieved February 15, 2026, from [Link]
Kinetic versus Thermodynamic Control. (n.d.). UC Homepages. Retrieved February 15, 2026, from [Link]
Kinetic vs. Thermodynamic Control of Reactions. (2024, February 12). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. (2020, June 18). MDPI. Retrieved February 15, 2026, from [Link]
What are some common mistakes made when solving problems involving organic reaction mechanisms?. (2024, June 28). Quora. Retrieved February 15, 2026, from [Link]
identifying characteristic CH2I peaks in NMR spectroscopy
Technical Guide: Identification of Iodomethyl ( ) Signatures in NMR Spectroscopy Executive Summary In drug development, alkyl iodides ( ) are frequently encountered as synthetic intermediates or, more critically, as pote...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Identification of Iodomethyl (
) Signatures in NMR Spectroscopy
Executive Summary
In drug development, alkyl iodides (
) are frequently encountered as synthetic intermediates or, more critically, as potential genotoxic impurities (PGIs). While Mass Spectrometry (MS) is the gold standard for quantitation, NMR is the primary tool for structural elucidation and in-situ monitoring.
Identifying the
moiety presents a specific spectroscopic paradox:
In
NMR , the signal follows standard electronegativity trends (appearing upfield of bromides and chlorides).
In
NMR , the signal exhibits a massive, anomalous upfield shift—often appearing near 0 ppm or even negative—due to the Heavy Atom Effect (Spin-Orbit Coupling) .
This guide provides a definitive, self-validating protocol to distinguish
from its chloro- and bromo-analogs using this spectroscopic divergence.
Part 1: The Heavy Atom Anomaly (Mechanistic Grounding)
To interpret the spectra correctly, one must understand why iodine behaves differently than chlorine or fluorine.
The Mechanism: Spin-Orbit Coupling
In standard organic chemistry, we expect electron-withdrawing groups (EWGs) like halogens to deshield nuclei, shifting signals downfield (higher ppm). This holds true for Fluorine and Chlorine.
However, Iodine is a heavy nucleus with a large electron cloud. The relativistic motion of core electrons creates significant Spin-Orbit (SO) Coupling . This interaction exerts a shielding effect on the directly attached carbon nucleus (
), counteracting the inductive deshielding.
Result: The
signal for is shifted drastically upfield (shielded), often overlapping with methyl groups or TMS, while the signal remains governed largely by electronegativity.[1]
Visualizing the Logic
The following decision tree illustrates the logic flow for assigning a halo-methyl group based on this anomaly.
Figure 1: Decision logic for distinguishing alkyl halides. Note the critical divergence in Step 2 for Iodine confirmation.
Part 2: Comparative Analysis (
vs
)
The following data compares primary alkyl halides (
). Note that exact values vary by solvent and R-group structure, but the relative order is immutable.
Table 1: Characteristic Chemical Shifts (
)
Halogen (X)
Electronegativity
Shift ( ppm)
Shift ( ppm)
Diagnostic Feature
Chlorine (Cl)
3.16
3.5 – 3.7
40 – 50
Standard Deshielding (Inductive effect dominates).
Bromine (Br)
2.96
3.3 – 3.5
25 – 35
Intermediate.
Iodine (I)
2.66
3.0 – 3.3
-5 – 10
The "Iodine Crash." Proton is upfield of Cl/Br; Carbon is drastically shielded.
Critical Insight: If you observe a triplet (for ethyl) or singlet (for methyl) proton peak around 3.2 ppm , do not assume it is a methoxy group (
, usually ~3.3-3.8 ppm) or an amine without checking the carbon. If the attached carbon is near 0 ppm , it is unequivocally an iodide.
Part 3: Advanced Discrimination (2D NMR)
Relying on 1D NMR alone can be risky in complex molecules where signals overlap. The HSQC (Heteronuclear Single Quantum Coherence) experiment is the definitive self-validating method.
The HSQC Signature
In an HSQC spectrum, a cross-peak correlates a proton to its directly attached carbon.
Cross-peak: Proton (~3.6 ppm) Carbon (~45 ppm).
Cross-peak: Proton (~3.1 ppm) Carbon (~2 ppm).
This correlation is unique. No other common organic functional group possesses a proton in the 3-4 ppm range attached to a carbon in the 0-10 ppm range. Cyclopropanes have upfield carbons but their protons are also highly upfield (0-1 ppm).
Figure 2: Schematic of HSQC cross-peak locations. The Iodide peak (Red) occupies a unique "island" in the spectral landscape.
Part 4: Experimental Protocol
To ensure data integrity, follow this step-by-step workflow.
Step 1: Sample Preparation
Solvent: Use
(Chloroform-d) as the standard.
Note: If using DMSO-
, shifts may vary slightly, but the relative order remains.
Concentration: Ensure >5 mg/mL for adequate
sensitivity, as the Heavy Atom Effect can broaden signals (shortening relaxation).
Step 2: 1D Acquisition
Acquire
Spectrum:
Scan range: -1 to 14 ppm.
Look for:
signals (doublets/triplets) in the 3.0–3.3 ppm window.
Acquire
Spectrum:
Scan range: -10 to 220 ppm. (Crucial: Do not cut off the spectrum at 0 ppm; you might miss the signal!).
Look for: Signals in the -10 to 10 ppm range.
Step 3: 2D Validation (The "Killer" Experiment)
Run a Multiplicity-Edited HSQC (e.g., hsqcedetgpsisp2.3 on Bruker systems).
Why Edited? It phases
peaks oppositely to peaks.
Verification:
Locate the proton resonance at ~3.2 ppm.
Confirm it correlates to a carbon resonance at < 10 ppm.[2]
Confirm the phase indicates a
(usually negative/blue in standard processing).
Step 4: Reporting
When publishing or filing reports, cite the specific shift values to justify the assignment:
"The presence of the iodomethyl group was confirmed by the characteristic high-field shift of the
-carbon ( 2.4 ppm) and the corresponding proton resonance ( 3.15 ppm), consistent with the heavy atom effect induced by iodine [1, 2]."[3]
References
Pyykkö, P. (2012). "Relativistic Effects in Chemistry: More Common Than You Thought." Annual Review of Physical Chemistry. Link (Demonstrates the theoretical basis of the relativistic heavy atom effect).
Reich, H. J. (University of Wisconsin). "Chemical Shift Ranges for 13C NMR." Hans Reich's Collection. Link (Authoritative database for chemical shift ranges).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Wiley.
Doc Brown's Chemistry. "Proton NMR spectrum of Iodoethane." Link (Specific spectral data for ethyl iodide).
MDPI. "Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts." Molecules. Link (Recent review on HALA effects).
Technical Guide: Distinguishing 1-ethoxy-1-(iodomethyl) from 1-iodo-1-(ethoxymethyl) Isomers
Executive Summary In the synthesis of functionalized cyclopropanes—specifically during carbenoid additions to vinyl ethers or halo-alkenes—regioisomeric confusion often arises between 1-ethoxy-1-(iodomethyl)cyclopropane...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of functionalized cyclopropanes—specifically during carbenoid additions to vinyl ethers or halo-alkenes—regioisomeric confusion often arises between 1-ethoxy-1-(iodomethyl)cyclopropane (Isomer A) and 1-iodo-1-(ethoxymethyl)cyclopropane (Isomer B).
While these isomers share the same molecular formula and similar polarity, their electronic environments differ drastically. Misidentification can lead to catastrophic failure in downstream coupling reactions (e.g., Negishi or Suzuki couplings), as the reactivity of a primary iodide (Isomer A) differs fundamentally from that of a tertiary cyclopropyl iodide (Isomer B).
This guide outlines a definitive, self-validating workflow to distinguish these isomers using 13C NMR spectroscopy (leveraging the Heavy Atom Effect) and chemical reactivity profiling .
The Core Structural Distinction
Isomer A (Target 1): The iodine is on the exocyclic methyl group (Primary Iodide). The ethoxy group is attached to the quaternary ring carbon.
Isomer B (Target 2): The iodine is attached directly to the quaternary ring carbon (Tertiary Iodide). The ethoxy group is on the exocyclic methyl group.
Spectroscopic Characterization (The "Smoking Gun")
The most reliable method for distinguishing these isomers is Carbon-13 Nuclear Magnetic Resonance (
C NMR) . Proton NMR (H NMR) can be ambiguous due to overlapping multiplets in the 3.0–4.0 ppm region, but C NMR offers a binary distinction due to the Heavy Atom Effect .
The Heavy Atom Effect (HALA)
Iodine is a "heavy atom" with a large electron cloud. When attached directly to a carbon atom, spin-orbit coupling causes a significant shielding effect (upfield shift), often overriding the expected deshielding from electronegativity.
In Isomer B , the quaternary carbon is directly bonded to Iodine. This carbon will appear significantly upfield, potentially between 0–40 ppm (or even negative).
In Isomer A , the quaternary carbon is bonded to Oxygen. This carbon will appear downfield, typically between 60–90 ppm .
Comparative NMR Data Table
Feature
Isomer A 1-ethoxy-1-(iodomethyl)
Isomer B 1-iodo-1-(ethoxymethyl)
Mechanistic Reason
C Quaternary C (Ring)
60 – 90 ppm
5 – 40 ppm
Critical Differentiator. Oxygen deshields (A); Iodine shields via Heavy Atom Effect (B).
C Exocyclic CH
5 – 15 ppm
65 – 75 ppm
Iodine on CH shields it (A); Oxygen on CH deshields it (B).
H Exocyclic CH
3.0 – 3.4 ppm
3.5 – 3.9 ppm
-protons to Oxygen are more deshielded than -protons to Iodine.
H Ring Protons
Complex multiplet (0.5–1.5 ppm)
Complex multiplet (0.8–1.8 ppm)
Less diagnostic due to ring current anisotropy overlap.
Application Note: If your quaternary carbon signal appears near 30 ppm , you possess Isomer B . If it appears near 65 ppm , you possess Isomer A .
Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
Purpose: To obtain definitive chemical shift data for the quaternary carbon.
Reagents: CDCl
(containing 0.03% TMS).
Workflow:
Dissolve 20–30 mg of the analyte in 0.6 mL CDCl
.
Filter through a cotton plug into a 5mm NMR tube to remove inorganic salts (Zn/Cu residues from synthesis).
Acquire a Proton-Decoupled
C NMR (minimum 256 scans) to ensure the quaternary carbon signal is visible (quaternary carbons have long relaxation times).
Crucial Step: Set the relaxation delay (d1) to 2–3 seconds to prevent saturation of the quaternary carbon signal.
Protocol 2: The Silver Nitrate (AgNO
) Reactivity Test
Purpose: To distinguish based on nucleophilic substitution kinetics.
Principle:
Isomer A (Primary Iodide): Undergoes S
2 reaction rapidly with Ag assistance. Precipitate forms quickly.
Isomer B (Tertiary Cyclopropyl Iodide): Cyclopropyl cations are highly unstable due to increased ring strain (I-strain) and lack of p-orbital alignment. S
1 is disfavored; S2 is sterically blocked. Reaction is extremely slow or requires ring opening.
Method:
Prepare a 0.1 M solution of AgNO
in Ethanol.
Add 1 drop of the analyte to 0.5 mL of the AgNO
solution.
Observation:
Immediate Yellow Precipitate (AgI): Indicates Isomer A (Primary alkyl iodide).
No Reaction / Slow Precipitate (>5 mins): Indicates Isomer B (Inert cyclopropyl iodide).
Decision Logic & Visualization
The following diagram illustrates the logical workflow for identifying the correct isomer using the data points described above.
Figure 1: Decision tree for the spectroscopic identification of iodomethyl-cyclopropane isomers.
Mechanistic Implications for Drug Development[1]
Understanding this distinction is vital for SAR (Structure-Activity Relationship) studies:
Metabolic Stability: Isomer B (Gem-iodo ether) is a "masked" ketone. Hydrolysis of the iodide (or oxidative insertion) followed by elimination can open the ring or generate a ketone. Isomer A is a stable ether.
Coupling Efficiency: If the goal is to couple the cyclopropane ring to an aryl group:
Isomer A will couple at the exocyclic position (extending the chain).
Isomer B will couple at the ring position (creating a quaternary center).
Warning: Isomer B is prone to
-elimination to form exocyclic alkenes under basic cross-coupling conditions.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
C Chemical Shifts and Heavy Atom Effects).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for NMR interpretation).
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1] Organic Reactions.[2][3] (Context for synthesis of iodocyclopropanes).
Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. The Chemistry of the Cyclopropyl Group. (Detailed analysis of cyclopropane ring current and substituent effects).